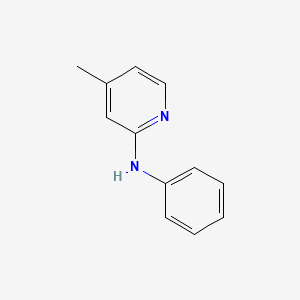

2-Anilino-4-methylpyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Anilino-4-methylpyridine is an organic compound that belongs to the class of aminopyridines It is characterized by the presence of an aniline group attached to the second position of a 4-methylpyridine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Anilino-4-methylpyridine can be achieved through several methods. One common approach involves the reaction of 2-chloro-4-methylpyridine with aniline in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Another method involves the Suzuki-Miyaura coupling reaction, where 2-bromo-4-methylpyridine is coupled with aniline using a palladium catalyst and a boronic acid derivative. This method is advantageous due to its mild reaction conditions and high yields .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactions using the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Continuous flow reactors may also be employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

2-Anilino-4-methylpyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.

Substitution: Reagents like bromine or chlorinating agents can be used for halogenation reactions.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Amino derivatives.

Substitution: Halogenated derivatives.

Applications De Recherche Scientifique

2-Anilino-4-methylpyridine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

Industry: The compound is used in the production of dyes, pigments, and other materials

Mécanisme D'action

The mechanism of action of 2-Anilino-4-methylpyridine involves its interaction with specific molecular targets. For instance, it can act as a ligand for metal complexes, forming stable coordination compounds. In biological systems, it may inhibit certain enzymes or interact with receptors, leading to its observed biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Amino-4-methylpyridine

- 2-Anilino-3-methylpyridine

- 2-Anilino-5-methylpyridine

Uniqueness

2-Anilino-4-methylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it valuable for specific applications .

Activité Biologique

2-Anilino-4-methylpyridine is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features an aniline group attached to a methyl-substituted pyridine ring. Its chemical structure allows for various interactions with biological targets, which is essential for its pharmacological effects. The compound can undergo several chemical reactions, including oxidation and substitution, which may influence its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in cells. Research indicates that it may function as a ligand for metal complexes and can inhibit certain enzymes or interact with receptors. This interaction can lead to various biological effects, including:

- Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties against various pathogens, suggesting its potential as an antibiotic agent.

- Anticancer Activity : The compound has been investigated for its ability to inhibit cancer cell proliferation. It has demonstrated significant antiproliferative effects in various cancer cell lines, indicating potential as a therapeutic agent in oncology .

Structure-Activity Relationship (SAR)

Research into the SAR of this compound has revealed that modifications to the aniline and pyridine moieties can significantly impact its biological activity. For instance, the introduction of different substituents on the aniline ring has been shown to enhance antiproliferative activity against cancer cells. A notable finding is that compounds with para-methyl substitutions on the phenyl ring exhibited potent antiproliferative effects in the low nanomolar range .

Table 1: Summary of Antiproliferative Activity

| Compound | IC50 (μM) | Cell Line | Reference |

|---|---|---|---|

| This compound | 0.75 | Various Cancer Lines | |

| Modified Compound A | 0.53 | HCT-116 | |

| Modified Compound B | <1.0 | NCI Panel |

Case Studies

- Anticancer Screening : In vitro studies have demonstrated that this compound and its derivatives exhibit significant antiproliferative activity across a range of tumor cell lines. For instance, one study reported that certain derivatives inhibited tubulin polymerization, which is crucial for cancer cell division .

- Protein Kinase Inhibition : Another area of investigation involves the inhibition of protein kinases, particularly Aurora A and VEGF receptor kinases. The compound's derivatives have shown promising results in inhibiting these kinases at low micromolar concentrations, suggesting their potential as dual inhibitors in cancer therapy .

- Molecular Docking Studies : Molecular docking analyses have provided insights into how this compound binds to target proteins, revealing critical interactions that contribute to its biological activity. These studies assist in rational drug design by identifying favorable modifications to enhance efficacy and selectivity .

Propriétés

IUPAC Name |

4-methyl-N-phenylpyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c1-10-7-8-13-12(9-10)14-11-5-3-2-4-6-11/h2-9H,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJVIBLXEOUTRMA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.